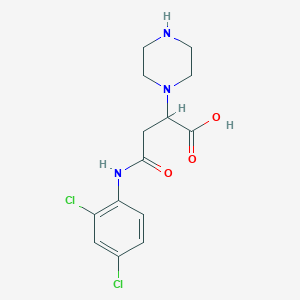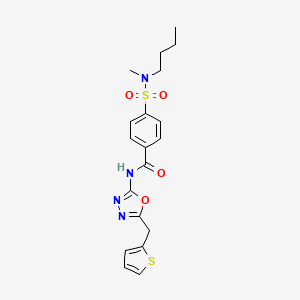
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is also known as MTB, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinazoline derivatives have been synthesized through various methods, demonstrating the chemical versatility and potential for creating compounds with specific properties. For instance, the synthesis of quinazoline compounds often involves reactions with nitriles and subsequent alkylation, showing a pathway to obtain structurally diverse molecules with potential biological activities (Gromachevskaya et al., 2017). Similarly, the facile one-pot synthesis of substituted benzamides and quinazolin-4(3H)-ones highlights the efficiency of producing quinazoline derivatives under varied conditions (Mohebat et al., 2015).
Biological Activities and Potential Applications
Quinazoline derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, and anticonvulsant effects. For example, compounds synthesized with quinazoline frameworks have been evaluated for their antitumor activity against human cancer cell lines, with some showing significant potency compared to reference drugs (Al-Romaizan et al., 2019). The exploration of quinazolinone derivatives as EGFR inhibitors also demonstrates their potential in developing novel anti-cancer drugs, showing significant inhibitory effects against various tumor cells (Zhang et al., 2021).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of quinazoline derivatives have been a subject of research, indicating their broad spectrum of potential therapeutic applications. For instance, synthesized quinazolin derivatives have shown promising antibacterial and anticancer activities, suggesting their role in addressing microbial infections and cancer treatment (Bondock & Gieman, 2015). Additionally, quinazolin derivatives have been studied for their antioxidant capabilities, providing insights into their potential use in combating oxidative stress-related conditions (Al-azawi, 2016).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-12-17-26-24(18-19)27(21-9-4-3-5-10-21)33-29(32-26)30-23-15-13-22(14-16-23)28(34)31-25-11-7-6-8-20(25)2/h3-18H,1-2H3,(H,31,34)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZDVAYRXYNUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2836816.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)


![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
![2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2836824.png)
